molecular formula C19H26N4OS B2359667 (4-cyclohexylpiperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1251602-56-8

(4-cyclohexylpiperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2359667
CAS No.: 1251602-56-8
M. Wt: 358.5
InChI Key: OPOAIDYZPAAUNC-UHFFFAOYSA-N
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Description

The compound contains several interesting substructures including a cyclohexyl group, a piperazine ring, a methyl group, a thiazole ring, and a pyrrole ring . These substructures are common in many biologically active compounds and drugs .


Molecular Structure Analysis

The compound’s molecular structure is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the piperazine ring is often involved in reactions with acids and bases, while the thiazole and pyrrole rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-15-17(25-19(20-15)23-9-5-6-10-23)18(24)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOAIDYZPAAUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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